Cas no 14753-08-3 (Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)-)

Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)- structure
14753-08-3 structure
Nome del prodotto:Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)-
Numero CAS:14753-08-3
MF:C12H18O2
MW:194.27000
CID:96555
PubChem ID:6427071

Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)-
    • 1,4-dimethoxy-2-methyl-5-propan-2-ylbenzene
    • 1,4-Dimethoxy-2-isopropyl-5-methylbenzene
    • 1-isopropyl-2,5-dimethoxy-4-methyl-benzene
    • 1-Isopropyl-2,5-dimethoxy-4-methyl-benzol
    • 2,5-Dimethoxy-p-cymene
    • p-2,5-Dimethoxycymene
    • Thymohydroquinone dimethyl ether
    • thymolhydroquinone dimethyl ether
    • thymoquinol dimethylether
    • 2KH5WR9MND
    • 4-Hydroxythymol dimethyl ether
    • CHEMBL456933
    • cymene(2,5-dimethoxy-p-)
    • Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-
    • DTXSID20423797
    • SCHEMBL12613923
    • 1,4-dimethoxy-2-methyl-5-(propan-2-yl)benzene
    • Q28457222
    • p-Cymene, 2,5-dimethoxy-
    • Thymoquinol dimethyl ether
    • VTRMVHBUTNPBTP-UHFFFAOYSA-N
    • 14753-08-3
    • 1,4-Dimethoxy-2-methyl-5-(1-methylethyl)benzene
    • Inchi: InChI=1S/C12H18O2/c1-8(2)10-7-11(13-4)9(3)6-12(10)14-5/h6-8H,1-5H3
    • Chiave InChI: VTRMVHBUTNPBTP-UHFFFAOYSA-N
    • Sorrisi: COC1=CC(C(C)C)=C(OC)C=C1C

Proprietà calcolate

  • Massa esatta: 194.13100
  • Massa monoisotopica: 194.130679813g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 168
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 3.4
  • Conta Tautomer: niente
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • PSA: 18.46000
  • LogP: 3.13560

Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl)- Letteratura correlata

Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd